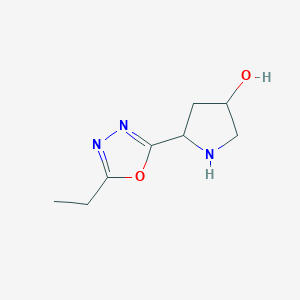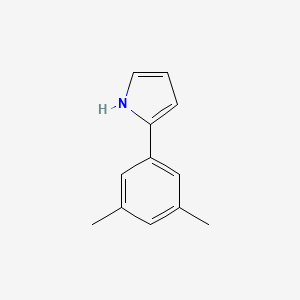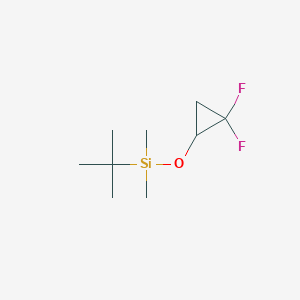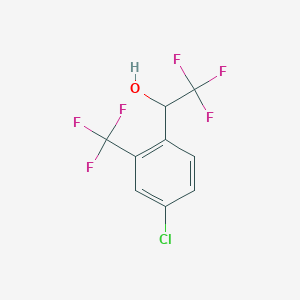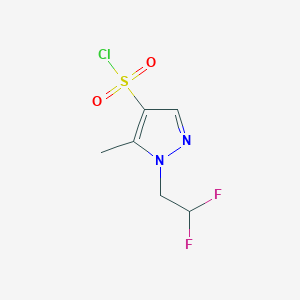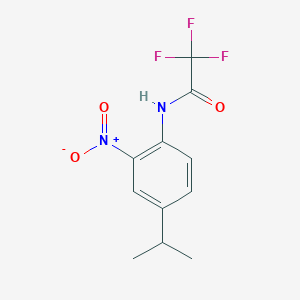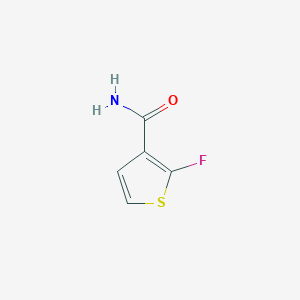
2-Fluorothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorothiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a fluorine atom at the second position and a carboxamide group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorothiophene-3-carboxamide typically involves the fluorination of thiophene derivatives. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) under controlled conditions to yield 2-fluorothiophene. This intermediate can then be further reacted with appropriate reagents to introduce the carboxamide group at the third position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The subsequent steps to introduce the carboxamide group would be optimized for high yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
2-Fluorothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices .
Wirkmechanismus
The mechanism of action of 2-Fluorothiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-carboxamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Chlorothiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
2-Fluorothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, affecting its chemical behavior and applications.
Uniqueness: 2-Fluorothiophene-3-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical and pharmaceutical applications .
Eigenschaften
Molekularformel |
C5H4FNOS |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2-fluorothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4FNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |
InChI-Schlüssel |
BFGZKQBJAGBFLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



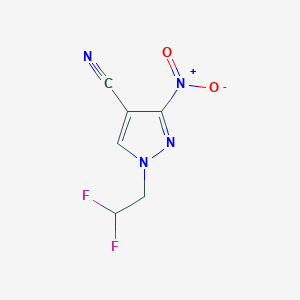
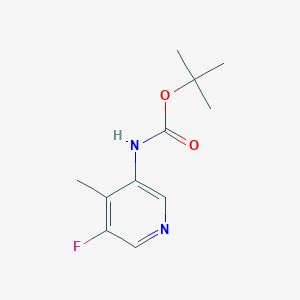
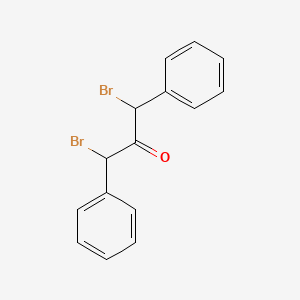
![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
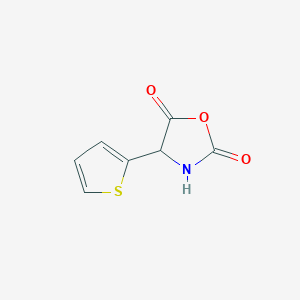
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
formamide](/img/structure/B11715455.png)
